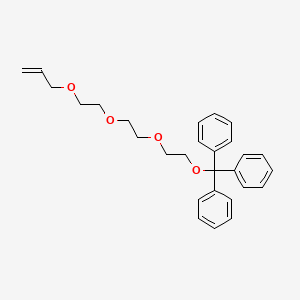![molecular formula C12H11NO3 B14305331 4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid CAS No. 116158-95-3](/img/structure/B14305331.png)
4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid is a chemical compound with the molecular formula C12H13NO3 It is characterized by the presence of a dimethylamino group attached to a prop-2-ynoyl chain, which is further connected to a benzoic acid moiety
Méthodes De Préparation
The synthesis of 4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Prop-2-ynoyl Intermediate: This step involves the reaction of propargyl bromide with dimethylamine to form the prop-2-ynoyl intermediate.
Coupling with Benzoic Acid: The intermediate is then coupled with benzoic acid under specific reaction conditions, such as the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol), to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques .
Analyse Des Réactions Chimiques
4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid can be compared with other similar compounds, such as:
4-(Dimethylamino)benzoic acid: This compound lacks the prop-2-ynoyl chain, making it structurally simpler and potentially less versatile in certain applications.
3-[4-(Dimethylamino)phenyl]-2-propyn-1-ol: This compound has a similar prop-2-ynoyl chain but differs in the position of the dimethylamino group, which can affect its reactivity and applications
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
116158-95-3 |
|---|---|
Formule moléculaire |
C12H11NO3 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
4-[3-(dimethylamino)prop-2-ynoyl]benzoic acid |
InChI |
InChI=1S/C12H11NO3/c1-13(2)8-7-11(14)9-3-5-10(6-4-9)12(15)16/h3-6H,1-2H3,(H,15,16) |
Clé InChI |
OZMUVWWIKBPMGS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C#CC(=O)C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Furo[2,3-b]pyran, 3-ethylhexahydro-](/img/structure/B14305250.png)


iodanium chloride](/img/structure/B14305256.png)
![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-1-benzopyran-2-one](/img/structure/B14305260.png)
![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14305270.png)
![{2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury](/img/structure/B14305274.png)


![1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene](/img/structure/B14305292.png)
![1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14305297.png)
![1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14305298.png)


